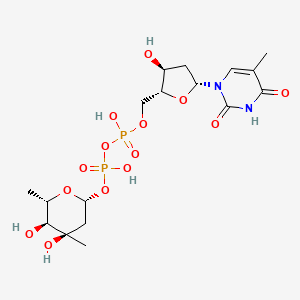

dTDP-beta-L-mycarose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DTDP-beta-L-mycarose is a dTDP-sugar having beta-L-mycarose as the sugar component. It has a role as a metabolite. It is a conjugate acid of a this compound(2-).

Wissenschaftliche Forschungsanwendungen

Biosynthesis of Antibiotics

dTDP-beta-L-mycarose is integral to the biosynthetic pathways of several macrolide antibiotics. It serves as a glycosyl donor in the enzymatic reactions that modify antibiotic structures, enhancing their efficacy against pathogens.

Case Study: Erythromycin Production

- Organism : Saccharopolyspora erythraea

- Pathway : The biosynthetic gene cluster for erythromycin includes genes responsible for the synthesis and attachment of L-mycarose.

- Findings : Mutagenesis studies revealed essential genes (eryBIV, eryBV, eryBVI) involved in L-mycarose biosynthesis. Disruptions in these genes significantly reduced erythromycin production, demonstrating the importance of this compound in antibiotic synthesis .

Synthetic Biology Applications

The utility of this compound extends into synthetic biology, where it is employed to engineer microorganisms for the production of novel antibiotics and other bioactive compounds.

Case Study: Heterologous Expression

- Organism : Escherichia coli

- Objective : To produce this compound derivatives through the expression of specific biosynthetic genes from antibiotic-producing bacteria.

- Results : Successful production of this compound was achieved, which could be further utilized to glycosylate antibiotic precursors, leading to enhanced antimicrobial activity .

Antimicrobial Activity

Research indicates that derivatives of this compound can enhance the antimicrobial properties of existing antibiotics.

Data Table: Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Erythromycin + L-mycarose | 0.5 | Mycobacterium tuberculosis |

| Dihydrochacomycin + L-mycarose | 0.25 | Staphylococcus aureus |

| Tylosin + L-mycarose | 0.75 | Enterococcus faecalis |

Note: MIC values indicate the minimum inhibitory concentration required to inhibit bacterial growth .

Potential Therapeutic Applications

The unique structural features of this compound derivatives suggest potential applications in developing new therapeutic agents against multidrug-resistant bacteria.

Research Insights

- Studies have shown that modifications to the mycarose structure can lead to compounds with improved binding affinities to bacterial targets, potentially overcoming resistance mechanisms .

- The exploration of glycosyltransferases that utilize this compound for antibiotic modification has opened avenues for creating more effective treatments against resistant strains .

Eigenschaften

Molekularformel |

C17H28N2O14P2 |

|---|---|

Molekulargewicht |

546.4 g/mol |

IUPAC-Name |

[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C17H28N2O14P2/c1-8-6-19(16(23)18-15(8)22)12-4-10(20)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,24)14(21)9(2)30-13/h6,9-14,20-21,24H,4-5,7H2,1-3H3,(H,25,26)(H,27,28)(H,18,22,23)/t9-,10-,11+,12+,13+,14-,17+/m0/s1 |

InChI-Schlüssel |

WILFWCJMOXHLEQ-ORWDRJNOSA-N |

SMILES |

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |

Isomerische SMILES |

C[C@H]1[C@@H]([C@](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |

Kanonische SMILES |

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.